

Technical Guide: (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

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Compound of Interest

Compound Name: (R)-3-Cyclopropyl-2-hydroxypropanoic acid

CAS No.: 174265-97-5

Cat. No.: B1359166

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CAS Number: 174265-97-5 Synonyms: (R)-Cyclopropyl lactic acid; (2R)-3-Cyclopropyl-2-hydroxypropanoic acid

Executive Summary

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is a high-value chiral building block utilized extensively in modern medicinal chemistry.[1] Its structural significance lies in the combination of a cyclopropyl moiety—known for enhancing metabolic stability and inducing specific conformational constraints—and a chiral

-hydroxy acid core.[1] This molecule serves as a critical synthon for the synthesis of peptidomimetics, protease inhibitors (including SARS-CoV-2 MPro inhibitors), and PHD1 inhibitors.

This guide details the chemical identity, strategic utility in drug design, robust synthetic methodologies, and quality control protocols required for its application in pharmaceutical development.

Chemical Identity & Physical Properties[2]

Parameter	Data
CAS Number	174265-97-5 (Primary); 1599840-16-0 (Alternate/Salt forms)
IUPAC Name	(2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Molecular Formula	
Molecular Weight	130.14 g/mol
Chirality	(R)-Enantiomer
Physical State	White to off-white crystalline solid or viscous oil
Solubility	Soluble in MeOH, DMSO, EtOAc; sparingly soluble in non-polar solvents
pKa	~3.8 (Carboxylic acid)

Structural Analysis: The molecule features a stereogenic center at C2. The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

- (Highest)
- (Lowest)

Strategic Utility in Drug Discovery

Metabolic Stability Engineering

The incorporation of the cyclopropyl group at the C3 position is a deliberate medicinal chemistry strategy. Unlike a standard propyl or isopropyl chain, the cyclopropyl ring:

- Blocks
 - Oxidation: The strained ring structure resists typical fatty acid degradation pathways.
- Reduces CYP450 Clearance: The cyclopropyl group is less prone to oxidative hydroxylation compared to flexible alkyl chains, often improving the half-life () of the final API.

Peptidomimetic Scaffolds

(R)-3-Cyclopropyl-2-hydroxypropanoic acid acts as a bioisostere for hydrophobic amino acids (e.g., Leucine, Phenylalanine) in peptidomimetics. The

-hydroxy group allows for the formation of depsipeptides or specific hydrogen-bonding interactions within enzyme active sites, such as the catalytic triad of serine proteases.

Synthesis & Manufacturing Methodologies

To ensure high enantiomeric excess (

), researchers typically employ asymmetric reduction of the corresponding

-keto acid rather than resolving the racemate.

Route A: Biocatalytic Asymmetric Reduction (Preferred)

This route utilizes lactate dehydrogenase (LDH) or engineered ketoreductases (KREDs) to reduce 3-cyclopropyl-2-oxopropanoic acid. This method is preferred for its high stereoselectivity and green chemistry profile.

Protocol:

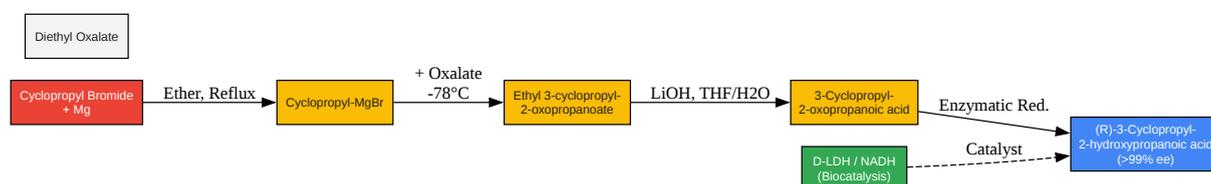
- Precursor Synthesis: Grignard reaction of cyclopropylmagnesium bromide with diethyl oxalate yields ethyl 3-cyclopropyl-2-oxopropanoate. Hydrolysis provides the free keto-acid.
- Enzymatic Reduction:
 - Substrate: 3-Cyclopropyl-2-oxopropanoic acid.
 - Enzyme: D-Lactate Dehydrogenase (D-LDH) or specific (R)-selective KRED.
 - Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).
 - Conditions: pH 7.0 (Phosphate buffer), 30°C.
- Workup: Acidification to pH 2, extraction with EtOAc, and crystallization.

Route B: Chemical Asymmetric Hydrogenation

For labs lacking biocatalysis capabilities, asymmetric hydrogenation using chiral Ruthenium or Rhodium catalysts is effective.

- Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl
- Hydrogen Source:
gas (40-60 bar) or Transfer Hydrogenation (Formic acid/TEA).

Synthetic Workflow Diagram



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Caption: Figure 1. Biocatalytic route for the synthesis of **(R)-3-Cyclopropyl-2-hydroxypropanoic acid** ensuring high enantiopurity.

Analytical Quality Control

Validating the stereochemistry is critical, as the (S)-enantiomer may be inactive or toxic in biological systems.

Chiral HPLC Method

Direct separation of the acid can be challenging due to peak tailing. Derivatization to the methyl ester or analysis on specialized columns is recommended.

- Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).
- Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
- Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-isomer. Note: Run a racemic standard first to establish retention times.

Optical Rotation

- Parameter:

[2]

- Condition: $c = 1.0$ in Methanol or Chloroform.
- Standard: Compare against Certificate of Analysis (CoA) of a reference standard. (R)-lactic acid derivatives generally exhibit specific rotation values that must be empirically verified for the cyclopropyl analog, often negative in MeOH.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The -hydroxy acid moiety is susceptible to intermolecular esterification (oligomerization) upon prolonged standing at room temperature.
- Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

- PubChem. (2025). **(R)-3-Cyclopropyl-2-hydroxypropanoic Acid** Compound Summary. National Center for Biotechnology Information. [[Link](#)]
- Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. *Journal of Medicinal Chemistry*, 59(19), 8712-8756.[3] [[Link](#)]

- Phipps, E. J. T., et al. (2019). Rh(III)-Catalyzed Diastereoselective Cyclopropanation. Journal of the American Chemical Society, 141, 6808-6811. [[Link](#)]

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Sources

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